molecular formula C7H8Cl2N2 B073148 4,6-Dichloro-2-propylpyrimidine CAS No. 1197-28-0

4,6-Dichloro-2-propylpyrimidine

Cat. No. B073148
CAS RN: 1197-28-0
M. Wt: 191.05 g/mol
InChI Key: AYIVVSYNNZZADH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Dichloro-2-propylpyrimidine is a chemical compound that belongs to the pyrimidine family. It is an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. The compound is also used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

Mechanism Of Action

The mechanism of action of 4,6-Dichloro-2-propylpyrimidine is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as thymidylate synthase, which is involved in DNA synthesis. This inhibition can lead to the suppression of cell growth and proliferation, making it a potential target for anticancer therapy.

Biochemical And Physiological Effects

4,6-Dichloro-2-propylpyrimidine has been shown to have various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antiviral activity against certain viruses, such as human cytomegalovirus. Furthermore, it has been studied for its potential use in the treatment of Alzheimer's disease, as it has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the degradation of acetylcholine.

Advantages And Limitations For Lab Experiments

The advantages of using 4,6-Dichloro-2-propylpyrimidine in lab experiments include its availability, low cost, and ease of synthesis. Moreover, it has been extensively studied for its potential applications in various fields, making it a valuable tool for scientific research. However, its limitations include its potential toxicity and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of 4,6-Dichloro-2-propylpyrimidine. One potential direction is the development of new pharmaceuticals and agrochemicals based on its structure. Another direction is the study of its potential use in the treatment of Alzheimer's disease and other neurological disorders. Moreover, further studies are needed to fully understand its mechanism of action and potential applications in various fields.

Synthesis Methods

The synthesis of 4,6-Dichloro-2-propylpyrimidine involves the reaction of 2-chloro-4,6-dimethylpyrimidine with n-propyl magnesium bromide, followed by chlorination with thionyl chloride. The final product is obtained by purification through recrystallization.

Scientific Research Applications

4,6-Dichloro-2-propylpyrimidine has significant scientific research applications. It is used as a building block in the synthesis of various pharmaceuticals, such as antiviral and anticancer agents. The compound is also used in the synthesis of agrochemicals, such as herbicides and fungicides. Moreover, it is used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential applications in various fields.

properties

CAS RN

1197-28-0

Product Name

4,6-Dichloro-2-propylpyrimidine

Molecular Formula

C7H8Cl2N2

Molecular Weight

191.05 g/mol

IUPAC Name

4,6-dichloro-2-propylpyrimidine

InChI

InChI=1S/C7H8Cl2N2/c1-2-3-7-10-5(8)4-6(9)11-7/h4H,2-3H2,1H3

InChI Key

AYIVVSYNNZZADH-UHFFFAOYSA-N

SMILES

CCCC1=NC(=CC(=N1)Cl)Cl

Canonical SMILES

CCCC1=NC(=CC(=N1)Cl)Cl

synonyms

4,6-DICHLORO-2-PROPYL-PYRIMIDINE

Origin of Product

United States

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